molecular formula C11H11N3O2 B3053864 1-(4-nitrophenethyl)-1H-imidazole CAS No. 56643-91-5

1-(4-nitrophenethyl)-1H-imidazole

Cat. No. B3053864
Key on ui cas rn: 56643-91-5
M. Wt: 217.22 g/mol
InChI Key: HCPMKJOVCNZGSD-UHFFFAOYSA-N
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Patent
US04613609

Procedure details

A solution of 10 g (0.046 mole) of 1-[2-(4-nitrophenyl)ethyl]-1H-imidazole in 100 mL of ethanol, 50 mL of 10% aqueous hydrochloric acid and 1.0 g of 5% Pd/C catalyst are placed in a small Parr bottle and hydrogenated at 50 psi pressure for about 24 hours. Additional H2 is added as needed to maintain 50 psi pressure. The reaction mixture is filtered and the solvent is concentrated in vacuo. The residue is dissolved in 100 mL of water and made basic (pH 9) with potassium carbonate. Extract the aqueous mixture with methylene chloride (2×100 mL) and combine. Evaporation of the solvent yields the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][N:12]2[CH:16]=[CH:15][N:14]=[CH:13]2)=[CH:6][CH:5]=1)([O-])=O>C(O)C.Cl.[Pd]>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][N:12]2[CH:16]=[CH:15][N:14]=[CH:13]2)=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CCN1C=NC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
Cl
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Additional H2 is added
TEMPERATURE
Type
TEMPERATURE
Details
to maintain 50 psi pressure
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the solvent is concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 100 mL of water
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous mixture with methylene chloride (2×100 mL)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)CCN1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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